Welcome to the BenchChem Online Store!
molecular formula C12H21ClN2O3S B000547 Sotalol hydrochloride CAS No. 959-24-0

Sotalol hydrochloride

Cat. No. B000547
M. Wt: 308.83 g/mol
InChI Key: VIDRYROWYFWGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06281246B1

Procedure details

In 2 lit. round bottom flask, in 450 ml of water, (±) sotalol hydrochloride (200 g) was added under stirring at room temperature. Under stirring, a solution of 500 g of potassium carbonate in 300 ml of water was added. The stirring was continued for 48 hours. Solid material was separated to give 107 g of (±) sotalol.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH:4][CH2:5][CH:6]([OH:18])[C:7]1[CH:8]=[CH:9][C:10]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[CH:11][CH:12]=1)[CH3:3].Cl.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:3][CH:2]([NH:4][CH2:5][CH:6]([OH:18])[C:7]1[CH:8]=[CH:9][C:10]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])=[CH:11][CH:12]=1)[CH3:1] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
CC(C)NCC(C=1C=CC(=CC1)NS(=O)(=O)C)O.Cl
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Under stirring
CUSTOM
Type
CUSTOM
Details
Solid material was separated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC(C)NCC(C=1C=CC(=CC1)NS(=O)(=O)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.